3-(1-Aminoethyl)-4H-1,2,4-oxadiazol-5-one;hydrochloride
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Overview
Description
3-(1-Aminoethyl)-4H-1,2,4-oxadiazol-5-one;hydrochloride is a chemical compound that has garnered interest due to its unique structure and potential applications in various scientific fields. This compound features an oxadiazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminoethyl)-4H-1,2,4-oxadiazol-5-one;hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazide with a nitrile oxide intermediate. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminoethyl)-4H-1,2,4-oxadiazol-5-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles, amine derivatives, and other functionalized compounds that retain the core oxadiazole structure.
Scientific Research Applications
3-(1-Aminoethyl)-4H-1,2,4-oxadiazol-5-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-(1-Aminoethyl)-4H-1,2,4-oxadiazol-5-one;hydrochloride exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Aminoethyl)-1,2,4-triazole
- 3-(1-Aminoethyl)-1,2,4-thiadiazole
- 3-(1-Aminoethyl)-1,2,4-oxadiazole
Uniqueness
Compared to similar compounds, 3-(1-Aminoethyl)-4H-1,2,4-oxadiazol-5-one;hydrochloride is unique due to its specific ring structure and the presence of the aminoethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(1-aminoethyl)-4H-1,2,4-oxadiazol-5-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2.ClH/c1-2(5)3-6-4(8)9-7-3;/h2H,5H2,1H3,(H,6,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXMDFACYGGNMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NOC(=O)N1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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